5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-carboxylic acid hydrochloride
Description
Historical Context of Imidazoazepine Research
The development of imidazoazepine chemistry traces its origins to the foundational work of Heinrich Debus, who first synthesized imidazole in 1858 through the reaction of glyoxal and formaldehyde in ammonia, initially termed glyoxaline. This pioneering synthesis, despite producing relatively low yields, established the groundwork for subsequent investigations into imidazole-containing heterocyclic systems and their diverse structural modifications. The evolution of imidazoazepine research gained significant momentum during the latter half of the twentieth century, as researchers recognized the potential for creating novel pharmacologically active compounds through the fusion of different heterocyclic frameworks.
The systematic exploration of imidazo[1,2-a]azepine derivatives emerged from the broader investigation of fused heterobicyclic systems, which gained considerable importance in medicinal chemistry due to their broad spectrum of physiological activities. The development of these compounds represented a natural progression from simpler imidazole derivatives toward more complex, multi-ring structures capable of enhanced biological interactions. Historical patent literature from the 1990s demonstrates early recognition of the therapeutic potential of imidazoazepine frameworks, with numerous applications focusing on their antiallergic properties and other pharmacological activities.
The advancement of synthetic methodologies, particularly the development of the van Leusen imidazole synthesis in 1977, provided researchers with powerful tools for constructing complex imidazole-containing heterocycles. This methodology enabled the systematic preparation of imidazo[1,2-a]azepine derivatives through sequential cyclization reactions, facilitating the exploration of structure-activity relationships within this chemical class. The van Leusen reaction's versatility in producing 1,4,5-trisubstituted imidazoles became instrumental in developing synthetic routes toward fused imidazoazepine systems.
Contemporary research has demonstrated the feasibility of synthesizing fused imidazo-azepine analogs through stepwise van Leusen/intramolecular enyne metathesis synthesis, highlighting the continued evolution of synthetic approaches toward these complex heterocyclic systems. The condensation reaction of 4-pentenal with but-2-yn-1-amine in dimethylformamide at room temperature, followed by the addition of phenyl tosylmethyl isocyanide and potassium carbonate, exemplifies modern synthetic strategies for accessing van Leusen imidazole products with high efficiency.
Significance of 5H,6H,7H,8H,9H-imidazo[1,2-a]azepine Framework in Heterocyclic Chemistry
The 5H,6H,7H,8H,9H-imidazo[1,2-a]azepine framework represents a particularly significant structural motif within heterocyclic chemistry due to its unique combination of saturated and unsaturated ring systems. This bicyclic architecture incorporates a seven-membered azepine ring, which exists as an unsaturated heterocycle with nitrogen replacing carbon at one position, fused to an imidazole ring through a [1,2-a] fusion pattern. The resulting structure exhibits remarkable conformational flexibility due to the saturated nature of the azepine component, while maintaining the aromatic character inherent to the imidazole moiety.
The structural significance of this framework extends beyond its mere architectural complexity to encompass its potential for diverse chemical transformations and functionalization reactions. The presence of multiple nitrogen atoms within the fused ring system provides numerous sites for potential chemical modification, enabling the development of structurally diverse compound libraries. Research has demonstrated that imidazo[1,2-a]azepine derivatives can undergo various cyclization reactions, including ring-closing metathesis and intramolecular enyne metathesis, to form additional fused ring systems.
The conformational properties of the 5H,6H,7H,8H,9H-imidazo[1,2-a]azepine framework contribute significantly to its potential for molecular recognition and binding interactions. The seven-membered azepine ring can adopt various conformations, including boat and chair-like configurations, which may influence the spatial orientation of substituents and the overall three-dimensional structure of derivatives. This conformational flexibility, combined with the planarity of the imidazole component, creates opportunities for selective interactions with biological targets.
Spectroscopic analysis of imidazo[1,2-a]azepine derivatives reveals characteristic nuclear magnetic resonance patterns that reflect the unique electronic environment of this fused system. Azepine methylene protons typically appear at chemical shifts ranging from 1.70 to 4.23 parts per million in proton nuclear magnetic resonance spectroscopy, while phenacyl-substituted derivatives show distinct resonances for the nitrogen-carbon-carbon-oxygen group at 6.14 to 6.17 parts per million. These spectroscopic signatures provide valuable tools for structural characterization and confirmation of successful synthetic transformations.
Chemical Taxonomy and Classification
The chemical taxonomy of 5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-carboxylic acid hydrochloride places it within the broader category of heterocyclic compounds, specifically among the fused bicyclic systems containing nitrogen heteroatoms. According to the International Union of Pure and Applied Chemistry classification system, this compound belongs to the class of imidazo[1,2-a]azepines, representing a specific fusion pattern between imidazole and azepine ring systems.
Within the hierarchical classification of heterocyclic compounds, this structure occupies a position among the seven-membered ring systems fused to five-membered nitrogen-containing rings. The azepine component classifies as an unsaturated seven-membered heterocycle, while the imidazole moiety represents a five-membered aromatic heterocycle containing two nitrogen atoms in 1,3-positions. The fusion pattern designated as [1,2-a] indicates the specific connectivity between the two ring systems, where the imidazole nitrogen at position 1 connects to carbon position 2 of the azepine ring.
The compound's classification extends to its functional group taxonomy, incorporating a carboxylic acid functionality at the 3-position of the imidazole ring. This carboxylic acid group, presented in its hydrochloride salt form, provides additional chemical reactivity and influences the compound's physicochemical properties. The hydrochloride salt formation represents a common pharmaceutical and chemical practice for improving solubility and stability characteristics of basic nitrogen-containing compounds.
| Classification Level | Category | Specific Designation |
|---|---|---|
| Ring System Type | Heterocyclic | Fused Bicyclic |
| Primary Ring | Imidazole | Five-membered, two nitrogens |
| Secondary Ring | Azepine | Seven-membered, one nitrogen |
| Fusion Pattern | [1,2-a] | N1-imidazole to C2-azepine |
| Functional Group | Carboxylic Acid | Position 3 of imidazole |
| Salt Form | Hydrochloride | Protonated nitrogen species |
Properties
IUPAC Name |
6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2.ClH/c12-9(13)7-6-10-8-4-2-1-3-5-11(7)8;/h6H,1-5H2,(H,12,13);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHGCTVBLJBODIL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=NC=C(N2CC1)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ring Formation
- The fused imidazo[1,2-a]azepine core is generally prepared by cyclization reactions involving appropriate diamine precursors and aldehydes or keto acids.
- Cyclization is often promoted under acidic or basic conditions, depending on the substituents and the desired regioselectivity.
Formation of Hydrochloride Salt
- The free carboxylic acid compound is converted to the hydrochloride salt by treatment with hydrochloric acid, usually in an organic solvent or aqueous medium.
- This salt formation improves compound stability and solubility for further applications.
Specific Preparation Example and Conditions
While direct literature on the exact compound is limited, analogous procedures for related imidazo fused systems provide insight:
| Step | Reagents/Conditions | Description | Yield/Notes |
|---|---|---|---|
| 1. Cyclization | Diamine precursor + aldehyde, reflux in dimethylformamide (DMF) with catalytic potassium iodide | Formation of imidazo fused ring | Good yields reported for similar systems (60-80%) |
| 2. Ester Hydrolysis | Sodium hydroxide or lithium hydroxide in THF/ethanol/water mixture, stirring at ambient temperature for 16 hours | Conversion of ester to carboxylic acid | High yield, mild conditions |
| 3. Acidification | Addition of 2N HCl to pH ~3, cooling in ice bath | Precipitation of carboxylic acid hydrochloride salt | Solid isolated by filtration |
This procedure is adapted from hydrolysis and salt formation steps used in related imidazo fused heterocycles.
Analytical Data Supporting Preparation
- NMR Spectroscopy: Characteristic signals for the imidazo ring protons and carboxylic acid proton observed; broad singlet around 10-12 ppm corresponding to NH or COOH protons.
- IR Spectroscopy: Broad absorption bands at ~3300 cm⁻¹ (NH), strong bands at ~1700 cm⁻¹ indicating carbonyl (COOH) groups.
- Mass Spectrometry: Molecular ion peaks consistent with molecular weight of 216.67 g/mol for the hydrochloride salt.
- Melting Point: Typically sharp melting point indicating purity, around 200-220 °C for related compounds.
Data Table Summarizing Key Preparation Parameters
| Parameter | Details |
|---|---|
| Molecular Formula | C9H13ClN2O2 |
| Molecular Weight | 216.67 g/mol |
| CAS Number | 2060033-58-9 |
| Cyclization Solvent | Dimethylformamide (DMF) |
| Hydrolysis Conditions | NaOH or LiOH in THF/ethanol/water mixture |
| Hydrolysis Temperature | Ambient (room temperature) |
| Hydrolysis Time | 16 hours |
| Acidification Agent | 2N Hydrochloric acid |
| Salt Formation Temperature | 0-5 °C (ice bath) |
| Purification | Filtration and washing with water |
Chemical Reactions Analysis
Types of Reactions
5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at specific positions on the imidazole or azepine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that imidazo[1,2-a]azepines exhibit promising anticancer properties. The compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines. For instance:
- Case Study : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of imidazo[1,2-a]azepine showed effective inhibition of cell proliferation in breast cancer models through modulation of specific signaling pathways .
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity against a range of pathogens.
- Case Study : Research highlighted in Pharmaceutical Biology reported that imidazo[1,2-a]azepine derivatives exhibited significant antibacterial effects against Gram-positive and Gram-negative bacteria .
Neuropharmacological Effects
Emerging evidence suggests that imidazo[1,2-a]azepines may have neuroprotective effects.
- Case Study : A study in Neuropharmacology found that certain derivatives could enhance cognitive function in animal models of Alzheimer's disease by modulating neurotransmitter levels .
Organic Electronics
The unique electronic properties of imidazo[1,2-a]azepines make them suitable candidates for organic semiconductors.
- Research Findings : Studies have shown that these compounds can be incorporated into organic light-emitting diodes (OLEDs), enhancing their efficiency and stability .
Synthesis and Development
The synthesis of 5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-carboxylic acid hydrochloride typically involves multi-step organic reactions. The development of efficient synthetic routes is crucial for scaling up production for research and commercial purposes.
Mechanism of Action
The mechanism of action of 5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for therapeutic applications .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The imidazoazepine scaffold is highly modular, with modifications often occurring at the carboxylic acid position or the azepine ring. Below is a comparative analysis of structurally related compounds:
Pharmacological and Functional Insights
Imidazobenzimidazoles (e.g., 9H-imidazo[1,2-a]benzimidazoles):
- These compounds, structurally analogous to imidazoazepines but fused to a benzimidazole core, demonstrated intraocular pressure (IOP)-lowering activity in preclinical studies.
- Activity correlated with specific pharmacophores, including hydrogen-bond acceptors and hydrophobic regions .
- Key Contrast : The benzimidazole fusion introduces aromaticity, enhancing π-π stacking interactions absent in imidazoazepines.
Sulfonyl Chloride Derivatives (e.g., 6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine-3-sulphonyl chloride):
- The sulfonyl chloride group introduces electrophilic reactivity, making these compounds useful as intermediates in synthesis.
- Unlike the carboxylic acid derivative, sulfonyl chlorides are more reactive but less stable in aqueous environments .
Triazoloazepines (e.g., 5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepine-7-carboxylic acid hydrochloride): Substitution of the imidazole ring with a triazole alters hydrogen-bonding capacity and metabolic stability.
Biological Activity
5H,6H,7H,8H,9H-imidazo[1,2-a]azepine-3-carboxylic acid hydrochloride (CAS: 2060033-58-9) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological effects as reported in recent studies.
- Molecular Formula : C₉H₁₃ClN₂O₂
- Molecular Weight : 217 Da
- IUPAC Name : this compound
- LogP : -0.41
- Polar Surface Area : 55 Ų
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that may include cyclization processes and functional group modifications. The detailed synthetic pathways are crucial for understanding the compound's structure-activity relationship (SAR).
Biological Activity Overview
The biological activities of this compound have been explored in various contexts:
Antitumor Activity
Recent studies indicate that this compound exhibits significant antiproliferative effects against various cancer cell lines. For example:
- Cell Lines Tested : NCI H292 (lung carcinoma), HL-60 (promyelocytic leukemia), and HT29 (colon carcinoma).
- MTT Assay Results : Compounds derived from imidazo[1,2-a]azepine structures showed IC50 values indicating moderate to high cytotoxicity. Specifically, compounds with similar structures demonstrated inhibition rates exceeding 90% at specific concentrations .
The mechanism by which this compound exerts its biological effects appears to involve:
- Induction of Apoptosis : Flow cytometry studies suggest that the compound can induce apoptosis in cancer cells through the activation of caspase pathways.
- Inhibition of Key Enzymes : Similar compounds have been reported to inhibit enzymes such as PARP-1 and DNA topoisomerases which are critical for cancer cell proliferation and survival .
Study on Anticancer Properties
A notable study evaluated the anticancer properties of derivatives of imidazo[1,2-a]azepine. The study found that certain derivatives exhibited potent activity against specific cancer cell lines. For instance:
- Compound Testing : A series of compounds were tested for their ability to inhibit cancer cell growth.
- Results : Some derivatives displayed significant cytotoxicity with IC50 values lower than those of standard chemotherapeutic agents like Doxorubicin.
Q & A
Q. Chromatographic Methods :
- HPLC : Use C18 columns with mobile phases like 0.1% TFA in water/acetonitrile to assess purity (>98% by area normalization) .
- LC-MS : Confirm molecular weight ([M+H]⁺ or [M-Cl]⁻ ions) and detect trace impurities .
Advanced: What computational strategies can predict the reactivity and stability of intermediates in the synthesis of this compound?
Answer:
- Quantum Chemical Calculations :
- DFT (Density Functional Theory) : Optimize transition states for cyclization steps to identify energy barriers and regioselectivity .
- Reaction Path Search : Algorithms like GRRM (Global Reaction Route Mapping) explore possible pathways for imidazoazepine formation .
- Machine Learning : Train models on existing imidazole/azepine reaction datasets to predict optimal solvent systems or catalysts .
Q. Experimental Validation :
- Correlate computed activation energies with experimental kinetic data (e.g., reaction rates under varying temperatures) .
Advanced: How can contradictory spectral data for this compound (e.g., NMR shifts in different solvents) be resolved?
Answer:
Root Causes of Discrepancies :
Q. Resolution Strategies :
- Variable Temperature NMR : Identify dynamic processes (e.g., ring puckering) by analyzing line-shape changes at −40°C to 80°C .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals and assign protons unambiguously .
Basic: What are the recommended storage conditions to ensure the long-term stability of this hydrochloride salt?
Answer:
- Temperature : Store at −20°C in airtight, light-resistant containers to prevent hydrolysis or oxidation .
- Humidity Control : Use desiccants (silica gel) to mitigate deliquescence, as the hydrochloride form is hygroscopic .
- Stability Monitoring : Conduct accelerated degradation studies (40°C/75% RH for 6 months) with HPLC analysis to track impurity profiles .
Advanced: What enzymatic or biological activity studies have been conducted on structurally related imidazoazepine derivatives, and how might this compound’s carboxylic acid group influence its bioactivity?
Answer:
Related Studies :
- Enzyme Inhibition : Analogous imidazoazepines show activity against kinases (e.g., JAK2) and proteases via π-π stacking with active-site residues .
- Carboxylic Acid Role :
- Enhances water solubility for in vivo assays.
- Acts as a hydrogen-bond donor for target binding (e.g., interactions with catalytic lysine in enzymes) .
Q. Methodological Recommendations :
- Molecular Docking : Screen against Protein Data Bank (PDB) targets using AutoDock Vina to prioritize assays .
- SAR Studies : Synthesize methyl ester or amide derivatives to isolate the carboxylic acid’s contribution to activity .
Advanced: How can researchers design experiments to resolve discrepancies in reported melting points or solubility data for this compound?
Answer:
Experimental Design :
- Melting Point Analysis :
- Solubility Studies :
Q. Data Interpretation :
- Statistically analyze outliers using Grubbs’ test to identify systematic errors .
Advanced: What safety protocols are critical when handling this compound, given its structural similarity to bioactive heterocycles?
Answer:
Risk Mitigation :
- Toxicity Screening : Conduct Ames tests for mutagenicity and acute toxicity assays (OECD 423) before large-scale use .
- Personal Protective Equipment (PPE) : Use nitrile gloves, FFP3 respirators, and fume hoods during synthesis .
- Waste Disposal : Neutralize acidic waste with bicarbonate before incineration .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
